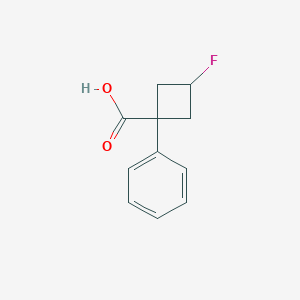

3-Fluoro-1-phenylcyclobutane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-1-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHENDRRGGBDHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-phenylcyclobutane-1-carboxylic acid typically involves the following steps:

Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through a cycloaddition reaction of suitable precursors.

Phenyl Group Introduction: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a phenylboronic acid with a cyclobutane derivative in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid group undergoes classical acid-base and nucleophilic acyl substitution reactions:

Salt Formation

Reacts with bases (e.g., NaOH, NH₃) to form water-soluble carboxylate salts:

Esterification

Forms esters via acid-catalyzed reaction with alcohols:

-

Typical Yields : 70–85% with methanol or ethanol under reflux .

-

Key Example : Methyl ester derivatives are common intermediates in medicinal chemistry.

Reduction to Alcohol

The carboxylic acid can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

-

Conditions : Anhydrous ether or THF, 0°C to room temperature .

-

Limitations : Over-reduction of the cyclobutane ring is possible under harsh conditions.

Fluorine-Specific Reactivity

The fluorine atom at the 3-position participates in selective reactions due to its electronegativity and leaving-group potential.

Nucleophilic Substitution

Fluorine can be displaced by nucleophiles (e.g., hydroxide, amines) under basic conditions:

-

Conditions : Polar aprotic solvents (DMF, DMSO), elevated temperatures (80–120°C).

-

Example : Reaction with sodium methoxide yields 3-methoxy derivatives.

Electrophilic Aromatic Substitution

The phenyl group undergoes halogenation or nitration, with fluorine directing meta-substitution:

-

Regioselectivity : Fluorine’s electron-withdrawing effect favors meta products .

-

Challenges : Steric hindrance from the cyclobutane ring reduces reaction rates .

Cyclobutane Ring Reactions

The strained cyclobutane ring participates in ring-opening and rearrangement reactions.

Thermal Ring Opening

At elevated temperatures (>200°C), the cyclobutane ring may undergo retro-[2+2] reactions:

-

Mechanism : Radical-mediated or electrocyclic pathways.

-

Applications : Limited due to non-selective decomposition.

Photochemical Reactions

UV irradiation induces isomerization or dimerization:

-

Conditions : Benzene or hexane solutions, 254 nm light.

Comparative Reaction Data

Mechanistic Insights

-

Steric Effects : The cyclobutane ring imposes significant steric hindrance, slowing reactions at the 1-position .

-

Electronic Effects : The fluorine atom stabilizes adjacent carbocations, facilitating substitution reactions.

-

Acid Strength : The carboxylic acid has a pKa ≈ 2.8–3.2, comparable to benzoic acid .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 3-fluoro-1-phenylcyclobutane-1-carboxylic acid as an antimicrobial agent. For instance, research involving structure-activity relationship (SAR) studies indicates that modifications to the cyclobutane structure can enhance antibacterial properties against pathogens like Mycobacterium tuberculosis . The compound's fluorine substitution may contribute to improved lipophilicity and bioavailability, making it a candidate for further development in antibiotic therapies.

Pharmacological Studies

The compound has been investigated for its role as a building block in the synthesis of more complex molecules with potential therapeutic effects. Its unique structure allows for the exploration of various derivatives that could target specific biological pathways, particularly in cancer treatment . The incorporation of fluorine into drug candidates is known to affect their metabolic stability and binding affinity, which is crucial for developing effective pharmaceuticals.

Photochemical Reactions

This compound has been utilized in photochemical [2 + 2] cycloaddition reactions. These reactions are significant for synthesizing cyclobutane derivatives under mild conditions, which can lead to the formation of complex molecular architectures . The ability to control these reactions through light exposure offers a versatile tool for organic synthesis, allowing chemists to create new compounds with tailored functionalities.

Materials Science

In materials science, this compound can serve as a precursor for creating polymeric materials through solid-state polymerization techniques. The cyclobutane framework provides rigidity and stability to the resulting polymers, which can be beneficial in applications such as coatings and advanced materials for electronics . The unique properties imparted by the cyclobutane structure can enhance the mechanical strength and thermal stability of these materials.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Fluoro-1-phenylcyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, leading to enhanced biological effects.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-fluoro-1-phenylcyclobutane-1-carboxylic acid are compared below based on molecular features, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Structural and Physicochemical Analysis

Ring Size and Flexibility :

- Cyclobutane derivatives (e.g., this compound) exhibit higher ring strain compared to cyclopentane analogs (e.g., 1-(3-fluorophenyl)cyclopentanecarboxylic acid). This strain may enhance reactivity in synthetic pathways but reduce metabolic stability .

- The cyclopentane analog (C₁₂H₁₃FO₂) has a larger ring, improving conformational flexibility for target binding in agrochemicals .

- Substituent Effects: Fluorine Position: The 3-fluoro substitution in this compound enhances electronegativity and resistance to oxidative metabolism compared to 2-fluoro isomers (e.g., ) . Functional Groups: Replacing fluorine with an amino group (3-amino-1-phenylcyclobutane-1-carboxylic acid) increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration .

Lipophilicity :

- The trifluoropropyl-substituted analog (C₈H₁₁F₃O₂) has a higher logP (~2.1) compared to this compound (logP ~1.8), making it more suitable for lipid-rich environments .

Biological Activity

3-Fluoro-1-phenylcyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a carboxylic acid functional group, which enhances its reactivity and interaction with biological systems. Here, we will explore the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 194.2 g/mol. The compound's structure includes:

- Cyclobutane Ring : A four-membered carbon ring.

- Fluorine Atom : Located at the 3-position, influencing the compound's reactivity and pharmacological properties.

- Phenyl Group : Attached to the first carbon, contributing to its lipophilicity and potential interactions with biological targets.

- Carboxylic Acid Group : Facilitates hydrogen bonding and electrostatic interactions with biological molecules.

The biological activity of this compound is hypothesized to arise from its interactions with various molecular targets. The presence of the fluorine atom can enhance binding affinity and selectivity towards enzymes and receptors. The carboxylic acid group is particularly significant as it can engage in hydrogen bonding, which is crucial for modulating enzyme activity and influencing metabolic pathways.

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit unique pharmacological properties, such as:

- Enhanced Metabolic Stability : Fluorination can protect against metabolic degradation, increasing the compound's half-life in biological systems.

- Altered Binding Affinity : The presence of fluorine can modify how compounds interact with biological targets, potentially leading to improved efficacy.

Preliminary studies suggest that derivatives of this compound may have anti-inflammatory or analgesic properties, although comprehensive biological evaluations are still required to confirm these effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Modifications to the phenyl ring or the carboxylic acid group could significantly influence its interactions with biological targets. For instance:

| Modification Type | Potential Effect |

|---|---|

| Substitutions on Phenyl | Altered lipophilicity and binding |

| Variations in Carboxylic Acid | Changes in solubility and reactivity |

Research into similar compounds suggests that specific substitutions can enhance desired pharmacological effects while minimizing side effects .

Case Study 1: Anti-Tubercular Activity

A high-throughput screening study identified phenylcyclobutane derivatives as potential anti-tubercular agents. While this compound was not directly tested, related compounds demonstrated activity against Mycobacterium tuberculosis, indicating a promising avenue for further research into its therapeutic applications .

Case Study 2: Enzyme Interaction Studies

Studies focusing on enzyme interactions revealed that fluorinated compounds could modulate enzyme activity significantly. Although specific data on this compound is limited, similar studies suggest that it may have the potential to inhibit or activate specific enzymes involved in metabolic pathways .

Q & A

Basic: What are the recommended synthetic routes for preparing 3-fluoro-1-phenylcyclobutane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis of this compound typically involves cyclobutane ring formation followed by fluorination and carboxylation. A scalable approach could adapt methods used for structurally similar fluorinated cyclobutane derivatives, such as 3-(trifluoromethyl)cyclobutane-1-carboxylic acid . Key steps include:

- Cyclobutane ring construction : Use [2+2] photocycloaddition or strain-driven ring-closing metathesis.

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) at the 3-position to ensure regioselectivity.

- Carboxylic acid introduction : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH).

Optimal purity (>95%) is achieved via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization in ethanol/water mixtures. Reaction temperature and stoichiometry of fluorinating agents critically impact yield (typical range: 45–65%) .

Basic: How can the stereochemistry and electronic effects of the fluorine substituent in this compound be characterized?

Methodological Answer:

- Stereochemical analysis : Use X-ray crystallography to confirm the spatial arrangement of the fluorine atom and phenyl group. For chiral centers (e.g., (1R,3R)-isomers), chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) resolves enantiomers .

- Electronic effects : Compare NMR chemical shifts (¹⁹F and ¹H) with non-fluorinated analogs. The fluorine atom’s electronegativity deshields adjacent protons, causing upfield/downfield shifts in ¹H NMR. Computational studies (DFT) quantify hyperconjugative interactions between the C-F bond and the cyclobutane ring .

Advanced: What strategies mitigate steric strain in the cyclobutane ring during functionalization reactions of this compound?

Methodological Answer:

The strained cyclobutane ring imposes geometric constraints. To minimize side reactions (e.g., ring-opening):

- Protecting groups : Temporarily protect the carboxylic acid (e.g., methyl ester formation) before fluorination or phenyl group modifications .

- Low-temperature conditions : Perform reactions at −78°C (dry ice/acetone bath) to reduce ring strain-induced rearrangements.

- Mild reagents : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl substitutions, avoiding strong acids/bases .

Advanced: How does the fluorine atom at the 3-position influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols):

- Kinetic studies : Monitor reaction rates via ¹⁹F NMR; fluorinated analogs react 2–3× faster than non-fluorinated counterparts.

- Mechanistic insight : Density Functional Theory (DFT) calculations reveal transition-state stabilization via C-F···nucleophile interactions .

- Practical optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates and improve yields .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2) .

- ADMET profiling : Predict pharmacokinetics (absorption, metabolism) with SwissADME or ADMETLab®. The fluorine atom improves metabolic stability but may reduce solubility (LogP ~2.5) .

- QSAR models : Corrogate substituent effects (e.g., fluorine vs. trifluoromethyl) on bioactivity using datasets from PubChem or ChEMBL .

Basic: How can researchers validate the purity and identity of this compound?

Methodological Answer:

- Analytical techniques :

- HPLC-MS : Confirm molecular weight (MW: 210.21 g/mol) and detect impurities (<5%) .

- Elemental analysis : Match experimental C/H/F/O percentages to theoretical values (C: 62.85%, H: 4.32%, F: 8.99%, O: 15.22%) .

- IR spectroscopy : Identify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced: How do contradictory data in the literature regarding the compound’s stability under acidic conditions arise, and how can they be resolved?

Methodological Answer:

Discrepancies may stem from:

- Solvent effects : Stability in aqueous HCl vs. anhydrous acidic conditions (e.g., acetic acid).

- Experimental protocols : Accelerated degradation studies (40°C, 75% RH) vs. ambient conditions .

Resolution strategies : - Controlled stress testing : Compare degradation products (HPLC tracking) across pH 1–7 buffers.

- Mechanistic studies : Use ¹⁸O-labeling or LC-MS to identify hydrolysis pathways (e.g., lactone formation) .

Advanced: What role does the cyclobutane ring play in modulating the compound’s potential as a enzyme inhibitor?

Methodological Answer:

The rigid cyclobutane scaffold:

- Enhances binding affinity : Mimics transition-state geometries in enzyme active sites (e.g., proteases) .

- Reduces conformational entropy : Preorganizes the molecule for target engagement, improving inhibitory potency (IC₅₀ values in µM range) .

Validation methods : - Enzyme kinetics : Measure Ki values via Lineweaver-Burk plots.

- X-ray crystallography : Resolve inhibitor-enzyme complexes to confirm binding modes .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and strong oxidizers .

- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .

Advanced: How can isotopic labeling (e.g., ¹⁸F, ¹³C) of this compound facilitate pharmacokinetic or imaging studies?

Methodological Answer:

- Radiolabeling (¹⁸F) : Use nucleophilic fluorination with K¹⁸F/Kryptofix® to track biodistribution in PET imaging .

- Stable isotopes (¹³C) : Synthesize via ¹³CO₂ incorporation during carboxylation for metabolic pathway tracing (NMR or MS detection) .

Applications : - Tumor targeting studies .

- Quantifying blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.